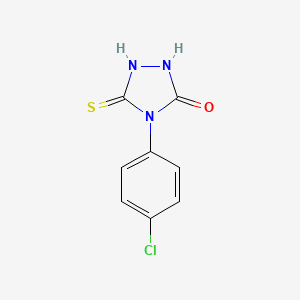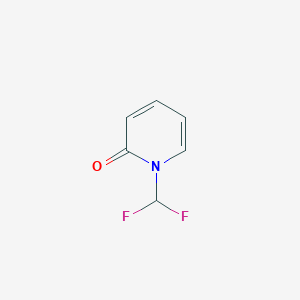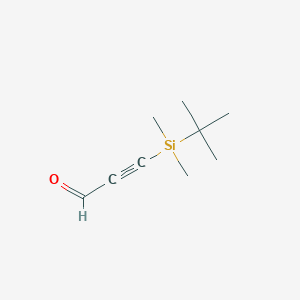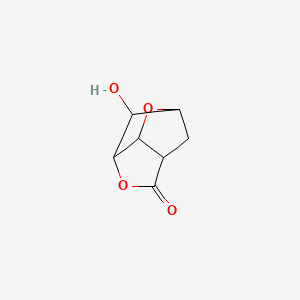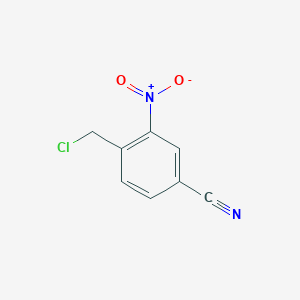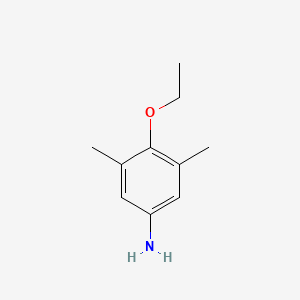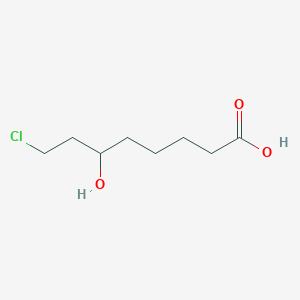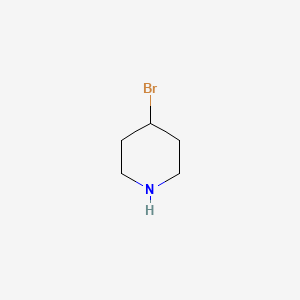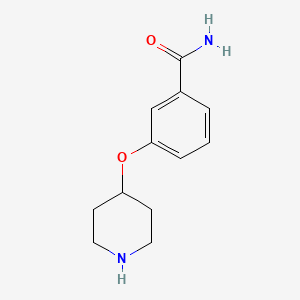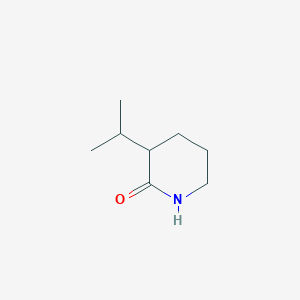
N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine
Übersicht
Beschreibung
N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and amine groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4,4'-diamine with biphenyl derivatives under specific conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce biphenylquinone derivatives, while reduction can lead to the formation of biphenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its rigid structure and multiple reactive sites make it a valuable precursor in organic synthesis.
Biology: In biological research, N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is used to study protein interactions and cellular processes. Its ability to bind to specific biomolecules makes it a useful tool in biochemistry.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electrical properties make it suitable for use in electronic devices and sensors.
Wirkmechanismus
The mechanism by which N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N,N',N'-Tetra(4-biphenylyl)benzidine (BPBPA)
4,4'-Bis(4-biphenylyl)-N,N'-diphenylbenzidine
N,N,N',N'-Tetrakis(4-biphenylyl)benzidine
Uniqueness: N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine stands out due to its specific arrangement of phenyl rings and amine groups, which confer unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-phenyl-4-[4-(N-(4-phenylphenyl)anilino)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-18-24-35(25-19-30)38(34-14-8-3-9-15-34)36-26-20-31(21-27-36)29-16-22-33(23-17-29)37-32-12-6-2-7-13-32/h1-27,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPYPHDPVXIXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

